Ethyl (phenylthio)acetate

概述

描述

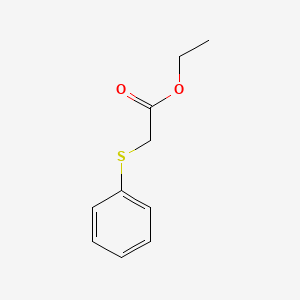

Ethyl (phenylthio)acetate, also known as (phenylthio)acetic acid ethyl ester, is an organic compound with the molecular formula C10H12O2S. It is a colorless to yellow liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl (phenylthio)acetate can be synthesized through several methods. One common method involves the reaction of phenylthiol with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenylthiol attacks the ethyl bromoacetate, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include maintaining a temperature range of 50-70°C and using a solvent such as ethanol or methanol to facilitate the reaction.

化学反应分析

Types of Reactions

Ethyl (phenylthio)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it to the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted esters and ethers.

科学研究应用

Chemical Synthesis

Ethyl (phenylthio)acetate is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, leading to the formation of more complex compounds.

Anodic Fluorination

One significant application of this compound is in anodic fluorination processes. This method involves the introduction of fluorine atoms into organic molecules, enhancing their physical and biological properties. Studies have shown that anodic fluorination of this compound can yield fluorinated products selectively based on the conditions used, such as the type of supporting electrolyte .

Table 1: Anodic Fluorination Results

| Supporting Electrolyte | Product Yield (%) | Type of Product |

|---|---|---|

| Et3N·3HF | 75 | Fluorodesulfurization product |

| Et3N·5HF | 85 | Predominantly fluorodesulfurization product |

| Et4NF·3HF | 90 | α-fluorinated product |

This table summarizes the results from experiments conducted with different supporting electrolytes during the anodic fluorination of this compound, highlighting the selectivity and yield variations.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its ability to modify biological activity through structural changes. The introduction of fluorine atoms via electrochemical methods can lead to compounds with enhanced pharmacological profiles.

Fluorinated Derivatives

Fluorinated derivatives of this compound have been explored for their biological activities. The introduction of fluorine can improve metabolic stability and bioavailability, making these compounds valuable in drug development .

Material Science

In material science, this compound serves as a precursor for synthesizing various polymeric materials and coatings. Its thiol group can facilitate cross-linking reactions, leading to materials with desirable mechanical properties.

Polymer Synthesis

The compound can be used in reactions to produce polymers with specific functionalities. For instance, its incorporation into polymer backbones can enhance thermal stability and chemical resistance.

Case Studies

Several case studies illustrate the practical applications of this compound in research and industry.

Selective Fluorination Study

In a study focused on selective fluorination, researchers demonstrated that varying the electrochemical conditions could significantly affect product distribution when using this compound as a substrate. The findings indicated that higher concentrations of fluoride ions favored the formation of fluorodesulfurization products over α-fluorinated products .

Medicinal Application Case Study

Another case study investigated the biological activity of fluorinated derivatives synthesized from this compound. The results showed that certain derivatives exhibited increased potency against specific cancer cell lines compared to their non-fluorinated counterparts .

作用机制

The mechanism of action of ethyl (phenylthio)acetate involves its interaction with various molecular targets and pathways. In oxidation reactions, the sulfur atom in the compound undergoes oxidation to form sulfoxides or sulfones. In reduction reactions, the ester group is reduced to form thiols or thioethers. The specific pathways and molecular targets depend on the type of reaction and the reagents used.

相似化合物的比较

Ethyl (phenylthio)acetate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

Ethyl (phenylsulfanyl)acetate: Similar structure but with a sulfanyl group instead of a thio group.

Phenylthioacetic acid: Similar structure but with a carboxylic acid group instead of an ester group.

These compounds share similar chemical properties and reactivity but differ in their specific applications and uses.

生物活性

Ethyl (phenylthio)acetate, a compound with the molecular formula C₉H₁₀OS, has garnered attention in recent years for its potential biological activities. This article delves into its antibacterial properties, cytotoxic effects, and structure-activity relationships, supported by data tables and relevant case studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound and its derivatives against various bacterial strains. The compound has shown significant activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | MRSA | 4 |

| This compound | E. faecium | 8 |

| Compound A | MRSA | 1 |

| Compound B | E. faecium | 2 |

These findings indicate that this compound exhibits promising antibacterial properties, particularly when modified with different substituents that enhance its activity against resistant strains .

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated using various cancer cell lines, including MCF-7 breast cancer cells. In vitro studies utilizing the MTT assay have demonstrated that this compound exhibits significant cytotoxicity compared to standard chemotherapeutic agents like Tamoxifen.

Table 2: Cytotoxic Activity of this compound on MCF-7 Cells

| Treatment | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| This compound | 1 | 30 |

| Tamoxifen | 1 | 50 |

| Control (Untreated) | - | 100 |

The results indicate that this compound reduces cell viability significantly more than Tamoxifen at the same concentration, suggesting its potential as an anticancer agent .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for enhancing its biological activity. Modifications to the phenyl group and the ester moiety have been explored to optimize its antibacterial and cytotoxic properties.

Key Findings from SAR Studies:

- Substituent Effects : The introduction of electron-withdrawing groups on the phenyl ring increases antibacterial activity.

- Alkyl Chain Length : Variations in the alkyl chain length of the ester group affect both solubility and biological activity. Shorter chains tend to enhance potency.

- Cytotoxicity Correlation : There is a direct correlation between lipophilicity and cytotoxicity, with optimal hydrophobic characteristics leading to improved cell membrane penetration .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- A study involving patients with infections caused by MRSA demonstrated that derivatives of this compound significantly reduced bacterial load when administered alongside conventional antibiotics.

- In cancer research, compounds based on this compound showed enhanced apoptosis in MCF-7 cells, indicating potential for development as a novel anticancer therapy .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (phenylthio)acetate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. A methodological approach involves reacting thiophenol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Optimization includes:

- Solvent selection : Use acetone or DMF to enhance reactivity .

- Temperature control : Reflux conditions (60–80°C) improve yield while minimizing side reactions .

- Stoichiometry : A 1:1.2 molar ratio of thiophenol to ethyl chloroacetate ensures complete conversion . Post-synthesis, purification via liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

- ¹H NMR : Look for triplet signals at δ 1.2–1.4 ppm (CH₃ of ethyl group) and a singlet at δ 3.6–3.8 ppm (SCH₂CO) .

- ¹³C NMR : Peaks at δ 170–175 ppm (ester carbonyl) and δ 35–40 ppm (SCH₂) confirm structure .

- GC-MS : Molecular ion peak at m/z 196 (C₁₀H₁₂O₂S) and fragment ions at m/z 123 (C₆H₅S⁺) validate purity . Cross-referencing with IR (C=O stretch at ~1740 cm⁻¹) enhances reliability .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Liquid-liquid extraction : Ethyl acetate effectively partitions the product from aqueous phases, especially when residual acids/bases are present .

- Column chromatography : Use silica gel with hexane:ethyl acetate (4:1) to separate byproducts .

- Distillation : For large-scale preparations, fractional distillation under reduced pressure (b.p. 120–130°C at 15 mmHg) ensures high purity .

Advanced Research Questions

Q. How do electron-withdrawing groups (EWGs) influence the regioselectivity of electrochemical fluorination in this compound derivatives?

Substituents like carbonyl or nitrile groups direct fluorination to the α-position via stabilization of transition states. For example:

- EWG effects : Higher Taft σ* values correlate with increased α-fluorination yields (e.g., 85% with –CN vs. 60% with –CO₂Et) .

- Electrolyte choice : Poly(HF) salts (e.g., Et₃N·3HF) enhance fluorodesulfurization selectivity (Table 1) .

| Substituent | HF Salt | α-Fluoro Yield | Fluorodesulfurization Yield |

|---|---|---|---|

| –CO₂Et | Et₃N·3HF | 72% | 15% |

| –CN | Et₄NF·5HF | 85% | 5% |

Q. What strategies can resolve contradictions in NMR data when analyzing fluorinated derivatives of this compound?

Contradictions often arise from tautomerism or dynamic processes. Methodological solutions include:

- Variable-temperature NMR : Cooling to –40°C slows equilibration, resolving split peaks for enol/keto tautomers .

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹³C couplings .

- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. How can computational methods predict the thermodynamic stability of this compound derivatives?

- DFT calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to determine Gibbs free energy differences between conformers .

- NBO analysis : Evaluate hyperconjugative interactions (e.g., S→C=O) stabilizing specific conformations .

- Solvent modeling : Use PCM to simulate solvent effects on stability (e.g., dielectric constant of acetone = 20.7) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

Discrepancies often stem from trace moisture or oxygen. Mitigation strategies:

属性

IUPAC Name |

ethyl 2-phenylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDRTXNDGKRHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226948 | |

| Record name | Acetic acid, (phenylthio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7605-25-6 | |

| Record name | Acetic acid, (phenylthio)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7605-25-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7605-25-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (phenylthio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。